molecular formula C19H23N5O4 B3019964 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 863447-90-9

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3019964
CAS No.: 863447-90-9
M. Wt: 385.424
InChI Key: PQCJAHJGMLBPRV-UHFFFAOYSA-N
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Description

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetically designed, potent small-molecule inhibitor that primarily targets key nodes within the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in a wide array of cancers. Its core research value lies in its utility as a chemical probe to dissect the complex biology of this pathway and to investigate the therapeutic potential of its inhibition in oncology. The compound's structure is based on a pyrazolopyrimidine scaffold, a known pharmacophore for kinase inhibition, and is closely related to other well-characterized mTOR/PI3K inhibitors such as PI-103 , sharing the characteristic dual inhibitory profile. By simultaneously targeting both mTOR and PI3K isoforms, this compound effectively suppresses downstream signaling events, leading to cell cycle arrest and the induction of apoptosis in susceptible cancer cell lines . Researchers employ this inhibitor in preclinical studies to explore mechanisms of drug resistance, to identify synthetic lethal interactions for combination therapies, and to validate the role of the PI3K/mTOR axis in specific tumor types, thereby contributing critical insights for the development of novel targeted cancer treatments.

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-19(2,3)24-17-13(9-21-24)18(26)23(11-20-17)10-16(25)22-12-6-7-14(27-4)15(8-12)28-5/h6-9,11H,10H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCJAHJGMLBPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The tert-butyl group in the target compound and ’s analog increases lipophilicity compared to aryl substituents (e.g., 4-fluorophenyl in ). However, the 3,4-dimethoxyphenyl group in the target compound introduces polar methoxy groups, balancing hydrophobicity .

Molecular Weight and Complexity :

  • The target compound (MW 435.47) is heavier than ’s cyclohexyl analog (MW 331.4) due to the aromatic dimethoxyphenyl group. However, it is lighter than Example 83 (MW 571.2), which incorporates a chromen-4-one moiety .

Thermal Stability :

  • Example 83 exhibits a high melting point (302–304°C), suggesting strong crystalline packing due to its planar chromen-4-one group. The target compound’s melting point remains unreported but is expected to be lower due to the flexible dimethoxyphenyl substituent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • Methodology : The synthesis typically involves coupling α-chloroacetamide intermediates with substituted pyrazolo[3,4-d]pyrimidinone scaffolds. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-aryl-substituted α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) to introduce the acetamide side chain . Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can structural confirmation of this compound be achieved post-synthesis?

  • Methodology : Use a combination of 1H/13C NMR to verify substituent positions and hydrogen bonding patterns (e.g., downfield shifts for carbonyl groups at δ 165–170 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (±5 ppm). X-ray crystallography (if crystalline) provides definitive proof of the tert-butyl group’s steric effects and the planar pyrimidinone core .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient elution to detect impurities (<1% area).
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).
  • Dynamic Light Scattering (DLS) : Evaluates aggregation in aqueous buffers (critical for bioavailability studies) .

Advanced Research Questions

Q. How do substituents (e.g., tert-butyl, dimethoxyphenyl) influence the compound’s bioactivity and solubility?

  • Methodology :

  • LogP Calculations : Predict lipophilicity using software like MarvinSketch; tert-butyl increases LogP (~3.5), reducing aqueous solubility.
  • SAR Studies : Replace tert-butyl with smaller alkyl groups (e.g., methyl) to assess impact on receptor binding. The 3,4-dimethoxyphenyl group enhances π-π stacking in enzyme pockets (e.g., kinase inhibition assays) .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation improves bioavailability .

Q. What computational methods optimize reaction yields for scale-up synthesis?

  • Methodology :

  • Density Functional Theory (DFT) : Models transition states to identify rate-limiting steps (e.g., amide bond formation).
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, using DMF with K2CO3 increases coupling efficiency by 20% compared to THF .
  • Microreactor Screening : Test 10–50 mg scales in flow reactors to minimize side reactions (e.g., tert-butyl group hydrolysis) .

Q. How can structural modifications resolve contradictory bioassay data (e.g., in vitro vs. in vivo efficacy)?

  • Methodology :

  • Metabolite Profiling : Use LC-MS/MS to identify hydroxylation or demethylation products in liver microsomes.
  • Proteomics : SILAC labeling in cell lines quantifies target engagement (e.g., kinase inhibition) and off-target effects .
  • Cryo-EM : Resolve compound-protein complexes to validate binding modes inconsistent with docking predictions .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes : and suggest α-chloroacetamide coupling is standard, but highlights variability in tert-butyl group stability under acidic conditions. Mitigate this by pre-activating the pyrimidinone core with Boc protection .
  • Bioactivity : While notes dimethoxyphenyl enhances binding, reports reduced potency in polar active sites. Resolve via alanine scanning mutagenesis to identify critical hydrogen bonds .

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